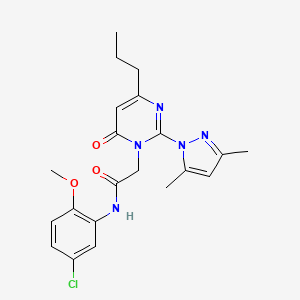![molecular formula C14H23N3O3 B2425250 (1S,3R)-3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxamide CAS No. 2361866-78-4](/img/structure/B2425250.png)
(1S,3R)-3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3R)-3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as E64d, and it is a protease inhibitor that has been shown to have a range of effects on biological processes.
作用机制
The mechanism of action of E64d involves its ability to inhibit proteases, which are enzymes that break down proteins. By inhibiting proteases, E64d can prevent the degradation of proteins that are important for cellular processes, leading to a range of effects on biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of E64d are varied and depend on the specific biological process being studied. In cancer research, E64d has been shown to inhibit the activity of certain proteases that are involved in cancer cell growth and proliferation. In neurodegenerative diseases, E64d has been shown to protect neurons from damage and death, potentially slowing the progression of these diseases. In viral infections, E64d has been shown to inhibit the replication of certain viruses, reducing the viral load in infected cells.
实验室实验的优点和局限性
One advantage of using E64d in lab experiments is its ability to selectively inhibit proteases, making it a useful tool for studying the role of specific proteases in biological processes. However, one limitation of using E64d is that it can have off-target effects on other enzymes, potentially leading to unintended effects on biological processes.
未来方向
There are several future directions for research on E64d, including the development of new cancer treatments that target specific proteases, the investigation of E64d's potential as a treatment for neurodegenerative diseases, and the development of new antiviral therapies that target proteases involved in viral replication. Additionally, future research could focus on improving the specificity of E64d and reducing its off-target effects, making it an even more useful tool for studying biological processes.
合成方法
The synthesis of E64d involves several steps, including the reaction of cyclohexanone with ethyl acetoacetate to form a diketone intermediate. This intermediate is then reacted with an amine, followed by a series of other reactions to form the final product.
科学研究应用
E64d has been studied for its potential applications in a range of scientific research areas, including cancer research, neurodegenerative diseases, and viral infections. In cancer research, E64d has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments. In neurodegenerative diseases, E64d has been shown to have protective effects on neurons, suggesting that it could be used to treat diseases such as Alzheimer's and Parkinson's. In viral infections, E64d has been shown to inhibit the replication of certain viruses, making it a potential treatment for viral infections such as HIV.
属性
IUPAC Name |
(1S,3R)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-3-13(19)17(4-2)9-12(18)16-11-7-5-6-10(8-11)14(15)20/h3,10-11H,1,4-9H2,2H3,(H2,15,20)(H,16,18)/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUCOIBEQAGYDJ-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCCC(C1)C(=O)N)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)N)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

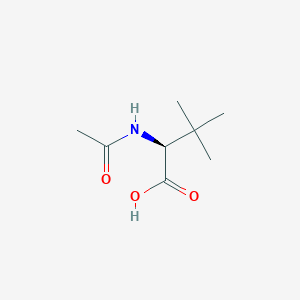
![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2425168.png)
![5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2425171.png)
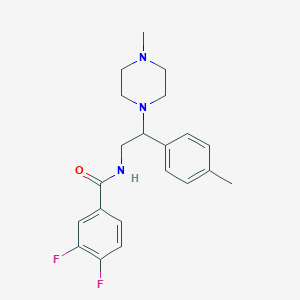
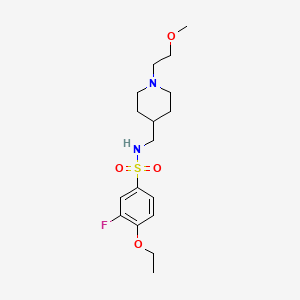
![1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea](/img/structure/B2425174.png)
![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2425175.png)
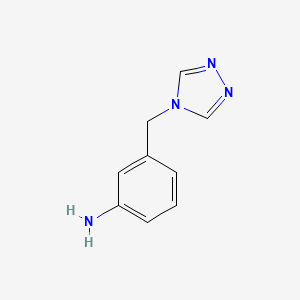
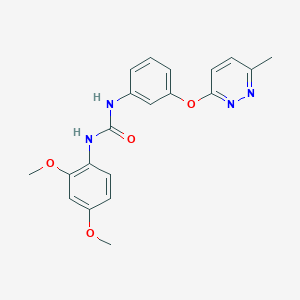
![(1R,6S)-9-oxa-10-azatricyclo[4.2.1.1(2,5)]decane hydrochloride](/img/structure/B2425184.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2425185.png)

